molecular formula C17H21N3O4S B2941859 5-Amino-N-(4-methoxy-phenyl)-2-morpholin-4-yl-benzenesulfonamide CAS No. 326022-98-4

5-Amino-N-(4-methoxy-phenyl)-2-morpholin-4-yl-benzenesulfonamide

Cat. No. B2941859
CAS RN: 326022-98-4
M. Wt: 363.43
InChI Key: LCUPRWOAVPUCBB-UHFFFAOYSA-N
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Description

The compound “5-Amino-N-(4-methoxy-phenyl)-2-morpholin-4-yl-benzenesulfonamide” is a complex organic molecule. It is related to a class of compounds known as pyrazoles . Pyrazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with phenyl acetic acid derivatives and thiosemicarbazide . Another method involves the condensation reaction of 5-aminopyrazoles with N-substituted isatin .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by 1H and 13C NMR spectroscopy and X-ray structural analysis . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .


Chemical Reactions Analysis

Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .

Scientific Research Applications

Cognitive Enhancement and Antagonistic Activities

Research has demonstrated that certain benzenesulfonamide derivatives, like SB-399885, exhibit potent antagonistic activities towards specific receptors, which could have implications for cognitive enhancement. SB-399885 has been identified as a potent, selective 5-HT6 receptor antagonist with properties that could potentially reverse cognitive deficits in animal models, suggesting a therapeutic utility for disorders characterized by cognitive deficits such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Anticancer Properties

Studies on various benzenesulfonamide derivatives have also shown significant potential in anticancer research. For instance, the synthesis and evaluation of certain derivatives have indicated notable anticancer activity against breast cancer cell lines, providing a foundation for future research in cancer therapeutics (Kumar et al., 2021).

Antimicrobial Activities

Benzenesulfonamide compounds have been explored for their antimicrobial properties, with some novel derivatives exhibiting good to moderate activities against various test microorganisms. This research suggests potential applications in developing new antimicrobial agents (Bektaş et al., 2007).

Antituberculosis Activity

The exploration of thiourea derivatives bearing the benzenesulfonamide moiety has revealed promising compounds with significant activity against Mycobacterium tuberculosis. This highlights the potential for developing new therapeutic agents in the fight against tuberculosis (Ghorab et al., 2017).

Enzyme Inhibition for Therapeutic Applications

Research into the inhibition of specific enzymes has indicated that certain sulfonamides, including those incorporating isoxazole and triazine motifs, have significant inhibitory effects on enzymes like carbonic anhydrase II and VII. These findings open up potential therapeutic applications in conditions such as glaucoma, neuropathic pain, and pigmentation disorders (Altug et al., 2017).

properties

IUPAC Name

5-amino-N-(4-methoxyphenyl)-2-morpholin-4-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-23-15-5-3-14(4-6-15)19-25(21,22)17-12-13(18)2-7-16(17)20-8-10-24-11-9-20/h2-7,12,19H,8-11,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUPRWOAVPUCBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)N)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901325810
Record name 5-amino-N-(4-methoxyphenyl)-2-morpholin-4-ylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49730148
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-Amino-N-(4-methoxy-phenyl)-2-morpholin-4-yl-benzenesulfonamide

CAS RN

326022-98-4
Record name 5-amino-N-(4-methoxyphenyl)-2-morpholin-4-ylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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